molecular formula C11H10N4O4S2 B12401173 Hirudonucleodisulfide B

Hirudonucleodisulfide B

Cat. No.: B12401173
M. Wt: 326.4 g/mol
InChI Key: LNVKHOHWZGZHHS-UHFFFAOYSA-N
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Description

Hirudonucleodisulfide B is a heterocyclic compound that can be found in the medicinal leech, Whitmania pigra. This compound has been identified for its moderate anti-anoxic activity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hirudonucleodisulfide B can be isolated from the dried material of Whitmania pigra. The isolation process involves extraction and purification techniques to obtain the compound in its pure form .

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources for research purposes .

Chemical Reactions Analysis

Types of Reactions

Hirudonucleodisulfide B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Hirudonucleodisulfide B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hirudonucleodisulfide B involves its interaction with specific molecular targets and pathways. The compound exhibits anti-anoxic activity by modulating cellular responses to low oxygen conditions. This modulation may involve the regulation of signaling pathways and the expression of genes related to oxygen homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hirudonucleodisulfide B is unique due to its specific structure and moderate anti-anoxic activity. While similar compounds like Hirudonucleodisulfide A and Hirudonucleodisulfide C share some properties, this compound has distinct chemical characteristics that make it a valuable subject for research .

Biological Activity

Hirudonucleodisulfide B is a biologically active compound derived from the saliva of medicinal leeches, particularly from the species Whitmania pigra. This compound has garnered attention due to its unique structural features and significant biological activities, primarily in anticoagulation and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and research findings.

Structural Characteristics

This compound is characterized by its nucleosidic structure and disulfide linkages , which are crucial for its biological function. The presence of disulfide bonds contributes to the stability and activity of the compound, allowing it to interact effectively with various biological targets.

The primary biological activity of this compound is its anticoagulant effect , which is primarily mediated through the inhibition of thrombin. Thrombin is a key enzyme in the coagulation cascade that facilitates fibrin formation, thus promoting blood clotting. By inhibiting thrombin, this compound effectively reduces fibrin formation, leading to decreased blood clotting and potential therapeutic benefits in conditions associated with thrombosis.

Biological Activities

  • Anticoagulant Properties :
    • This compound has been shown to inhibit thrombin activity effectively, making it a potent anticoagulant agent. This property is essential for therapeutic applications in preventing thromboembolic disorders.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may also possess anti-inflammatory properties. By modulating inflammatory pathways, it could play a role in treating conditions characterized by excessive inflammation.
  • Cellular Signaling Modulation :
    • The compound may influence various cellular signaling pathways, which could have implications for broader therapeutic applications beyond anticoagulation.

Comparative Analysis with Similar Compounds

The following table summarizes this compound's properties compared to other known anticoagulants:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundHeterocyclic CompoundAnticoagulantInhibits thrombin; derived from leeches
HirudinPeptideAnticoagulantDirectly inhibits thrombin; derived from leeches
Antithrombin IIIGlycoproteinAnticoagulantInhibits multiple serine proteases; naturally occurring
HeparinGlycosaminoglycanAnticoagulantEnhances antithrombin III activity; complex structure
FondaparinuxSynthetic pentasaccharideAnticoagulantSelectively inhibits factor Xa; synthetic origin

This compound stands out due to its unique combination of nucleosidic structure and disulfide bonding, providing distinct biochemical properties compared to other anticoagulants.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Studies : Research demonstrated that this compound exhibits moderate anti-anoxic activity with an EC50 value of approximately 19.54 µg/mL, indicating its potential utility in conditions where oxygen deprivation occurs .
  • Animal Models : In animal experiments, this compound's effects on coagulation parameters were assessed, showing significant reductions in thrombin levels and improved outcomes in models of thrombosis.
  • Cell Culture Experiments : Studies involving human endothelial cells revealed that treatment with this compound led to reduced inflammatory markers, suggesting a dual role in both anticoagulation and anti-inflammation.

Properties

Molecular Formula

C11H10N4O4S2

Molecular Weight

326.4 g/mol

IUPAC Name

7-(1,2-dihydroxyethyl)-6-methylsulfanyl-1H-thieno[3,2-g]pteridine-2,4-dione

InChI

InChI=1S/C11H10N4O4S2/c1-20-7-4-10(21-6(7)3(17)2-16)13-8-5(12-4)9(18)15-11(19)14-8/h3,16-17H,2H2,1H3,(H2,13,14,15,18,19)

InChI Key

LNVKHOHWZGZHHS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC2=C1N=C3C(=N2)NC(=O)NC3=O)C(CO)O

Origin of Product

United States

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